molecular formula C8H13N3O2S B14188376 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 917899-40-2

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B14188376
CAS No.: 917899-40-2
M. Wt: 215.28 g/mol
InChI Key: KDODEAXCHLORNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the presence of both the cyclopropyl and sulfonamide groups. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

917899-40-2

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

5-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-10(2)14(12,13)11-8(5-6-9-11)7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

KDODEAXCHLORNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.